molecular formula C15H10N2O5 B1347222 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 30777-83-4

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B1347222
CAS RN: 30777-83-4
M. Wt: 298.25 g/mol
InChI Key: UCMHYRMMWUXXTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The synthesis involves the reaction of a 3-HF derivative with 1-((chloromethoxy)methyl)-4,5-dimethoxy-2-nitrobenzene to form a compound containing three photo-responsive moieties .


Chemical Reactions Analysis

The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .

Scientific Research Applications

Photo-Responsive Micelles

This compound has been used in the construction of photo-responsive micelles . The nitrobenzyl ether group endows the polymer with a photo-responsive character. Upon light illumination, 3-HF derivatives can be triggered for carbon monoxide (CO) release . The self-assembly induced micelle can encompass medicine, e.g., doxorubicin (DOX), into it and a controlled release of DOX can be realized upon light illumination .

Gas Therapy

The compound plays a significant role in gas therapy . The gas molecules are endogenous signaling molecules including nitric oxide (NO), CO, and hydrogen sulfide (H2S), which play vital roles in physiological and pathological circumstances . CO is a stable and non-metabolized endogenous signaling molecule. It can promote the mitochondrial respiration inducing more oxygen consumption .

Organic-Inorganic Hybrid Multifunctional Crystalline Material

The compound has been synthesized as a novel organic-inorganic hybrid multifunctional crystalline material . The hybrid crystal showed an emission peak near 468 nm at room temperature under the excitation of UV light at 241 nm . The low energy gap (2.85 eV) indicated that the crystal was a semiconductor suitable for optical applications .

Antimicrobial Properties

The compound exhibited good bactericidal activity against E. coli and S. aureus . This makes it a potential candidate for use in antimicrobial applications.

AMPA Receptor Antagonist

The compound, popularly known as NBQX, is a non-competitive antagonist of the AMPA receptor. This property makes it widely used in various fields of research and industry due to its unique properties.

Optical Applications

Due to its low energy gap and emission peak under UV light excitation, the compound is suitable for optical applications . This includes its use in optoelectronics .

properties

IUPAC Name

2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14-11-6-2-3-7-12(11)15(19)16(14)22-9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMHYRMMWUXXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321264
Record name N-(2-nitrobenzyloxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

CAS RN

30777-83-4
Record name NSC372537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-nitrobenzyloxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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